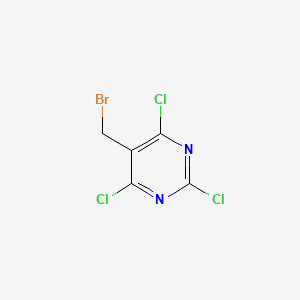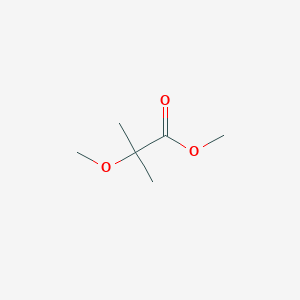
2-Chloro-5-(trifluoromethoxy)pyrazine
Overview
Description
2-Chloro-5-(trifluoromethoxy)pyrazine is a chemical compound with the molecular formula C5H2ClF3N2O . It is a liquid at room temperature . The trifluoromethoxy group in this compound has a “pseudohalogen” character, which has made the incorporation of this group into organic molecules very popular .
Synthesis Analysis
Efficient and scalable methods for the synthesis of 2-chloro-5-trifluoromethoxypyrazine have been developed . These methods show the synthetic utility of this molecule for Buchwald-Hartwig amination and the Kumada-Corriu and Suzuki and Sonogashira coupling reactions .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring with a chlorine atom and a trifluoromethoxy group attached . The trifluoromethoxy group is orthogonal to the ring plane .Chemical Reactions Analysis
The trifluoromethoxy group in this compound shows stability in various transformations, including Buchwald-Hartwig amination and the Kumada-Corriu and Suzuki and Sonogashira coupling reactions . Comparisons of the stability of the chlorine atom and the trifluoromethoxy group in these transformations have been carried out .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 198.53 . The trifluoromethoxy group in this compound possesses electron-withdrawing properties by the induction effect and an electron-donating one by the mesomeric for chlorine atoms .Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-5-(trifluoromethoxy)pyrazine has been recognized for its synthetic utility, particularly in the development of efficient and scalable methods for its synthesis. This compound shows significant potential in Buchwald-Hartwig amination and in Kumada-Corriu and Suzuki and Sonogashira coupling reactions. Its incorporation into organic molecules, especially heterocycles, highlights its pseudohalogen character, which imparts unique chemical properties to the synthesized compounds (Sokolenko & Yagupolskii, 2020). Additionally, the stability of the chlorine atom and trifluoromethoxy group in various transformations has been explored, contributing to the knowledge base on its chemical behavior.
Antimicrobial and Antifungal Applications
Research into the antimycobacterial and antifungal activities of chlorinated N-phenylpyrazine-2-carboxamides, which share structural similarities with this compound, has shown promising results. Some derivatives of this chemical family exhibit significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains, as well as against fungal pathogens. This suggests potential applications of this compound derivatives in developing new antimicrobial and antifungal agents (Doležal et al., 2010).
Molecular Docking and In Vitro Antiviral Activity
The compound has also been part of studies involving molecular docking and in vitro antiviral activity evaluations. For instance, derivatives of pyrazine, including those with chloro and trifluoromethoxy groups, have been examined for their binding interactions with viral proteins and have shown moderate in vitro antiviral activity against various viruses. Such studies lay the groundwork for the development of novel antiviral drugs, showcasing the versatility of this compound in pharmaceutical research (Sebastian et al., 2016).
Applications in Optoelectronic Materials
The pyrazine scaffold, including its derivatives, is crucial in the field of organic optoelectronic materials. Modifications such as the introduction of the trifluoromethoxy group have been explored for their effects on the optical and thermal properties of pyrazine-based compounds. These studies have implications for the use of this compound derivatives in creating materials with potential applications in optoelectronics, highlighting the compound's relevance in materials science (Meti et al., 2017).
Safety and Hazards
Future Directions
The unique properties of the trifluoromethoxy group in 2-Chloro-5-(trifluoromethoxy)pyrazine have led to increased interest in its incorporation into organic molecules . Future research may focus on further exploring the synthetic utility of this compound and studying the properties of other heterocycles with a trifluoromethoxy group .
Mechanism of Action
Mode of Action
It’s known that the trifluoromethoxy group in organic molecules has unique properties, often viewed as a privileged substituent in the field of medicinal chemistry .
Biochemical Pathways
Trifluoromethylpyridines, a related class of compounds, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
It’s known that the trifluoromethoxy group can significantly influence the pharmacokinetic properties of a compound .
Action Environment
It’s known that the compound should be handled in a well-ventilated place, kept away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXFWEHIUZEZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274430 | |
| Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803596-66-8 | |
| Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethoxy)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B3048664.png)
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3048665.png)